molecular formula C15H12ClNO2 B2669939 N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide CAS No. 962-08-3

N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide

Cat. No.: B2669939
CAS No.: 962-08-3
M. Wt: 273.72
InChI Key: KOIRFNQRSJGKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents, conditions, and products of these reactions .


Physical and Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, spectral properties, etc .

Scientific Research Applications

Synthesis and Structural Analysis

  • N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide has been synthesized and characterized by X-ray diffraction, IR, NMR, and UV-Vis spectra. The molecular structure, vibrational frequencies, and chemical shifts were computed using hybrid-DFT methods, showing strong agreement with experimentally measured values. This research provides insights into the electronic properties, molecular orbitals, and non-linear optical properties of the compound (Demir et al., 2016).

Antimicrobial Applications

  • Derivatives of this compound have been evaluated for their antibacterial and antifungal activities. These studies demonstrate the potential of such compounds in developing new antimicrobial agents (Desai et al., 2011). Additionally, a range of compounds including this compound derivatives have shown moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential use in addressing microbial resistance (Desai et al., 2008).

Chemical Reactions and Mechanisms

  • The compound has been involved in studies focusing on unusual Michael reactions, offering insights into the reactivity and potential applications in synthetic organic chemistry (Dyachenko & Krasnikov, 2012).

Crystal Structure Characterization

  • The crystal structure of various derivatives of this compound has been characterized, contributing to the understanding of intermolecular interactions and stability factors in these compounds (Özer et al., 2009).

Environmental Applications

  • A novel catalyst system based on Fe-N, N'-dipicolinamide complex, which involves derivatives of this compound, was investigated for the degradation of 4-chlorophenol, demonstrating its potential in environmental remediation (Jin et al., 2018).

Radioligand Development

  • Derivatives of this compound have been synthesized and evaluated as potential ligands for PET imaging of mGlu4 in the brain, indicating their use in neuroimaging and diagnostic applications (Kil et al., 2014).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be described. This could involve its interaction with biological macromolecules, its metabolic pathway, etc .

Safety and Hazards

This involves looking at the compound’s toxicity, environmental impact, handling precautions, etc .

Future Directions

This involves discussing potential future research directions or applications for the compound .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c16-12-6-8-13(9-7-12)17-15(19)10-14(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIRFNQRSJGKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324291
Record name N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674186
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

962-08-3
Record name N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.